In Vitro Antibacterial Activity: Methenamine Mandelate Matches Parent Hexamine Potency, Unlike Hippurate Salt
In a direct in vitro comparison using continuous turbidimetric monitoring, methenamine mandelate demonstrated equivalent antibacterial activity to hexamine (methenamine base), whereas methenamine hippurate was found to be less active than the parent compound [1]. The study evaluated activity at pH 5.5 against bacterial cultures, establishing that the mandelate salt does not compromise the inherent potency of the methenamine moiety, while the hippurate salt does.
| Evidence Dimension | Antibacterial activity (growth inhibition at pH 5.5) |
|---|---|
| Target Compound Data | As active as methenamine base |
| Comparator Or Baseline | Methenamine hippurate: less active than methenamine base |
| Quantified Difference | Mandelate = parent compound activity; Hippurate < parent compound activity |
| Conditions | In vitro, pH 5.5, bacterial cultures, continuous turbidimetric monitoring |
Why This Matters
Procurement of the mandelate salt ensures full intrinsic antibacterial potency of the methenamine moiety, whereas the hippurate salt exhibits reduced activity, directly impacting efficacy in pH-controlled urinary environments.
- [1] Greenwood D, Johnson R. The antibacterial activity of hexamine (methenamine), hexamine hippurate and hexamine mandelate. Infection. 1981;9(5):223-227. doi:10.1007/BF01640720. View Source
